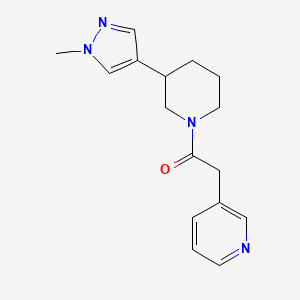

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction.

Applications De Recherche Scientifique

Synthesis and Characterization

The research on this compound involves its synthesis and characterization, exploring novel methods and pathways for its creation. For instance, studies have investigated the facile one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, highlighting methodologies that could potentially involve compounds with similar structures (Latif, Rady, & Döupp, 2003). These syntheses pathways offer insights into creating complex molecules for various applications, including medicinal chemistry and material science.

Antiviral and Antimicrobial Applications

Compounds similar to the one have been evaluated for their antiviral and antimicrobial activities. A study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives demonstrated potential applications in combating viral infections (Attaby et al., 2006). Additionally, research on novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation revealed promising antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). These studies suggest the compound's potential or that of similar molecules in developing new therapeutic agents against a range of pathogens.

Interaction with Biological Receptors

Research on molecular interactions of compounds with specific biological receptors offers insights into their potential therapeutic applications. For example, the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the compound's specificity and potential as a pharmacological tool (Shim et al., 2002). This research is crucial for understanding how such compounds can be used to modulate receptor activity in various therapeutic contexts.

Tautomerism and Structural Analysis

Studies on the tautomerism and structural analysis of compounds featuring pyrazol and pyridine rings, similar to the compound , provide valuable insights into their chemical behavior and potential applications. The tautomerism of aza cycles and the structural determination of related compounds through X-ray analysis contribute to a deeper understanding of their chemical properties and reactivity (Buzykin et al., 2014). This knowledge is fundamental for designing compounds with desired properties for specific scientific applications.

Propriétés

IUPAC Name |

1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-19-11-15(10-18-19)14-5-3-7-20(12-14)16(21)8-13-4-2-6-17-9-13/h2,4,6,9-11,14H,3,5,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNGGNYQAKBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)

![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)

![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)

![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)

![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)